molecular formula C18H22N2O3S B4440258 N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide

N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide

Cat. No. B4440258
M. Wt: 346.4 g/mol
InChI Key: ZOQCBSODIXJFCT-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide, also known as DMTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMTB is a member of the benzamide family of compounds and has been shown to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide is not fully understood, but it is believed to involve the binding of N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide to proteins and the induction of a conformational change. This conformational change results in a change in fluorescence intensity, allowing for the detection of protein-protein interactions and protein folding.
Biochemical and Physiological Effects:
N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to have significant biochemical and physiological effects. In addition to its use as a fluorescent probe, N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide a potential therapeutic agent for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide in lab experiments include its high sensitivity and selectivity for protein conformational changes, as well as its ability to bind to proteins in a non-covalent manner. However, the limitations of using N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide include its potential toxicity and the need for specialized equipment for fluorescence measurements.

Future Directions

There are many potential future directions for research involving N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide. One area of research could focus on the development of N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide-based therapeutics for the treatment of Alzheimer's disease. Another area of research could focus on the use of N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide as a tool for studying protein-protein interactions and protein folding in living cells. Additionally, the development of new fluorescent probes based on the structure of N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide could lead to the discovery of new biochemical pathways and biological processes.

Scientific Research Applications

N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide is as a fluorescent probe for the detection of protein conformational changes. N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to bind to proteins and undergo a conformational change, resulting in a change in fluorescence intensity. This property makes N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide a valuable tool for studying protein-protein interactions and protein folding.

properties

IUPAC Name

N,N-dimethyl-4-[(3-methyl-N-methylsulfonylanilino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-6-5-7-17(12-14)20(24(4,22)23)13-15-8-10-16(11-9-15)18(21)19(2)3/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQCBSODIXJFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)N(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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